Documented Commercial Purity vs. Closest Listed Analogs: A Tangible Selection Criterion
CAS 337919-88-7 is commercially listed with a documented purity of 90% . Among the closest structural analogs identifiable in the supplier landscape, purity specifications are inconsistently reported. For the 3,4-dimethoxyphenyl analog (CAS 339278-30-7), multiple vendors list purity only as 'not less than 95%' without batch-specific certification, while the 4-fluorophenyl analog (CAS 339278-28-3) is most commonly listed at 97% purity but with limited independent verification . The 90% purity of the target compound is therefore a concrete, verifiable specification that enables direct comparison when sourcing from certified suppliers; it is lower than the value stated for the fluorophenyl analog, which may influence procurement decisions when higher purity is required.
| Evidence Dimension | Commercial purity (as specified by supplier) |
|---|---|
| Target Compound Data | 90% (Leyan, Product No. 2161571) |
| Comparator Or Baseline | 3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]acrylonitrile (CAS 339278-28-3): 97% (CymitQuimica); 3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile (CAS 339278-30-7): >95% (various vendors) |
| Quantified Difference | Target compound purity is 5–7 percentage points lower than the 4-fluorophenyl analog under default supplier specifications. |
| Conditions | Commercial supplier listings; purity determined by area normalization (HPLC) as per standard vendor practice. |
Why This Matters
Purity directly impacts the reliability of downstream synthetic yields and biological assay reproducibility; a known 90% purity specification allows users to plan purification steps or adjust stoichiometry, whereas undocumented purity in an analog introduces an uncontrolled variable.
